

2-Amino-5-chloro-3-nitrobenzotrifluoride chemical properties

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Compound of Interest

Compound Name:	2-Amino-5-chloro-3-nitrobenzotrifluoride
Cat. No.:	B112861

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An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-3-chloro-5-nitrobenzotrifluoride

Introduction: Unveiling a Key Synthetic Building Block

Within the vast landscape of synthetic organic chemistry, substituted benzotrifluorides represent a class of compounds with significant industrial and academic interest. The presence of the trifluoromethyl (-CF₃) group imparts unique properties, including high thermal stability, lipophilicity, and strong electron-withdrawing characteristics, making these compounds valuable precursors in pharmaceuticals, agrochemicals, and material science.[\[1\]](#)[\[2\]](#)

This guide provides an in-depth technical overview of 2-Amino-3-chloro-5-nitrobenzotrifluoride, a multifaceted intermediate. It is important to note that the nomenclature and CAS numbers for isomers of chloro-nitro-aminobenzotrifluoride can be inconsistent across chemical databases. This document will focus on the isomer identified by CAS Number 400-67-9, for which the most consistent data is available. We will explore its core chemical and physical properties, synthetic pathways, characteristic reactivity, and established applications, providing researchers and drug development professionals with a comprehensive resource.

PART 1: Core Physicochemical Properties

The specific arrangement of the amino, chloro, nitro, and trifluoromethyl groups on the benzene ring dictates the compound's physical characteristics and chemical behavior. These properties are fundamental for designing synthetic routes, purification strategies, and predicting its interactions in various chemical systems.

Property	Value	Source(s)
IUPAC Name	2-Chloro-4-nitro-6-(trifluoromethyl)aniline	[3] [4]
Common Synonym	2-Amino-3-chloro-5-nitrobenzotrifluoride	[3] [4] [5] [6]
CAS Number	400-67-9	[3] [4] [5] [7]
Molecular Formula	$C_7H_4ClF_3N_2O_2$	[3] [8]
Molecular Weight	240.57 g/mol	[3] [4] [8]
Appearance	Yellow solid	[3]
Melting Point	115-116 °C	[3]
Boiling Point (Predicted)	286 °C at 760 mmHg	[4]
Density (Predicted)	1.614 g/cm ³	[4]

PART 2: Synthesis and Chemical Reactivity

Synthesis Pathway: Electrophilic Chlorination

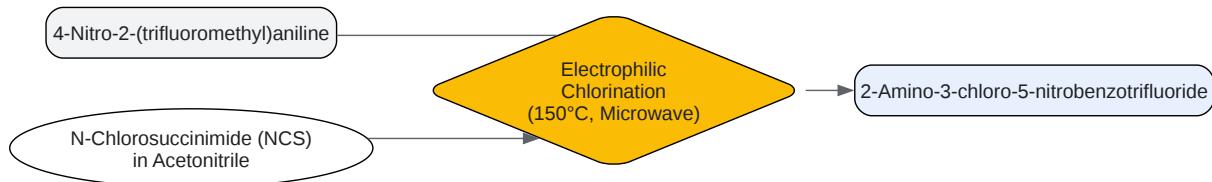
The synthesis of 2-Amino-3-chloro-5-nitrobenzotrifluoride can be efficiently achieved through the electrophilic chlorination of a suitable precursor. A common and effective method involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with N-chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile.[\[3\]](#) The use of microwave heating can significantly accelerate the reaction.[\[3\]](#)

Causality of Experimental Choice:

- Substrate Selection: 4-nitro-2-(trifluoromethyl)aniline is chosen as the starting material because the amino group is a strong activating group and directs electrophiles to the ortho

and para positions. The position ortho to the amino group (and meta to the deactivating nitro and trifluoromethyl groups) is the most favorable site for chlorination.

- Reagent: N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine (Cl^+), which is less hazardous and easier to handle than chlorine gas.
- Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.



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Caption: Synthetic workflow for 2-Amino-3-chloro-5-nitrobenzotrifluoride.

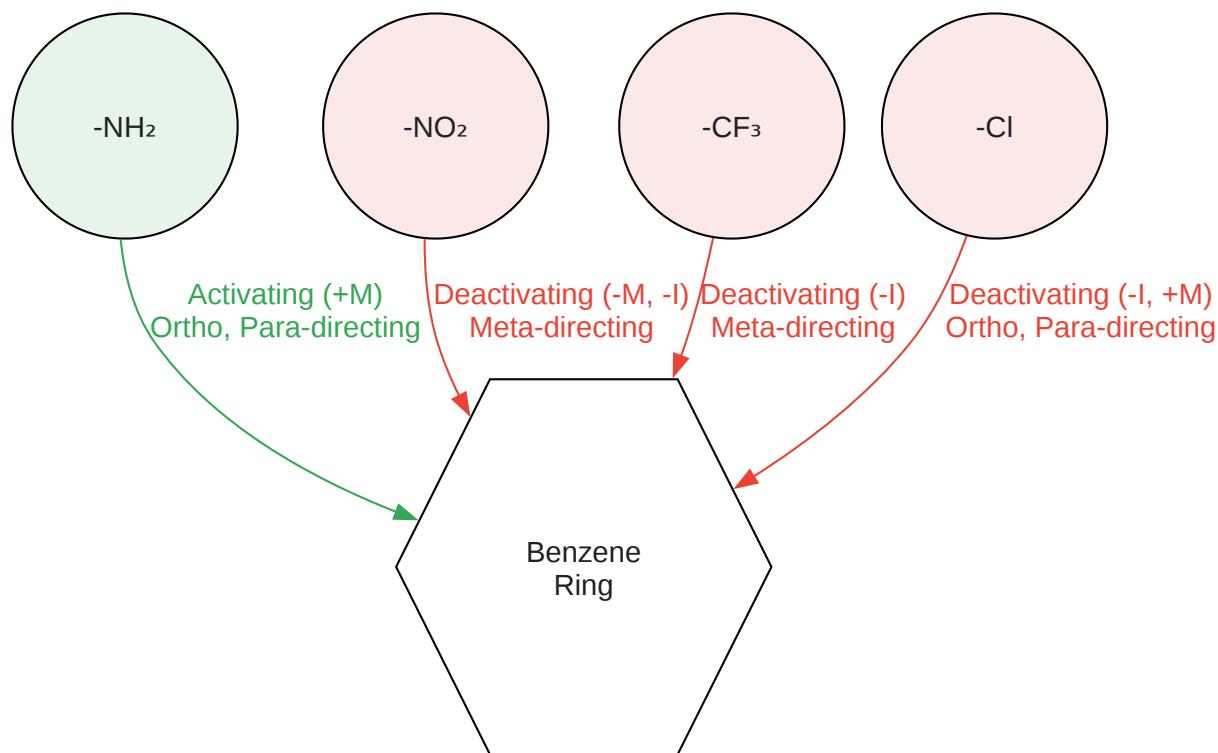
Chemical Reactivity: A Study in Contrasting Influences

The reactivity of the aromatic ring is governed by the complex interplay of its four distinct substituents. The amino group is a powerful activating, ortho-para directing group, while the nitro, chloro, and trifluoromethyl groups are all deactivating and generally meta-directing.

- Amino Group (-NH₂): This is the most reactive site for many transformations. It can be readily diazotized using nitrous acid (generated from sodium nitrite and a strong acid) to form a highly versatile diazonium salt.^{[9][10]} This intermediate is central to its application in forming azo dyes. The amino group can also undergo acylation, alkylation, and other nucleophilic reactions.
- Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards further electrophilic substitution. Its most significant synthetic utility lies in its ability to be reduced to an amino group, typically using reagents like iron powder in acidic medium or

catalytic hydrogenation.[9][11] This transformation opens pathways to diamino-substituted benzotrifluorides, which are valuable in polymer and pharmaceutical synthesis.

- Trifluoromethyl (-CF₃) and Chloro (-Cl) Groups: Both groups are strongly electron-withdrawing via induction, deactivating the ring. The -CF₃ group, in particular, enhances the lipophilicity and metabolic stability of molecules, a highly desirable trait in drug candidates.[1]



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Caption: Electronic effects of substituents on the aromatic ring.

PART 3: Applications in Synthesis and Drug Development

Core Application: Intermediate for Azo Dyes

The primary documented application of 2-Amino-3-chloro-5-nitrobenzotrifluoride is as a precursor for the synthesis of monoazo dyes.^[3] The presence of the electron-withdrawing groups on the aromatic ring makes the corresponding diazonium salt a potent electrophile, which readily couples with electron-rich aromatic compounds (coupling components) to form brightly colored azo compounds.

Protocol: Diazotization and Azo Coupling (Generalized)

This protocol outlines a self-validating system for synthesizing an azo dye, where the successful formation of a colored product confirms the reactivity of the starting material.

- **Diazotization:** a. Dissolve 1.0 equivalent of 2-Amino-3-chloro-5-nitrobenzotrifluoride in a mixture of concentrated hydrochloric acid and water. b. Cool the resulting suspension to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the decomposition of the diazonium salt. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically confirmed by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).
- **Azo Coupling:** a. In a separate vessel, dissolve an electron-rich coupling component (e.g., 2-naphthol or N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for anilines). b. Cool the solution of the coupling component to 0-5 °C. c. Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring. d. An intensely colored precipitate (the azo dye) should form immediately upon mixing, providing visual confirmation of a successful reaction. e. Maintain the reaction at low temperature for 1-2 hours to ensure complete coupling. f. Isolate the dye product by filtration, wash with cold water, and dry.

Potential in Medicinal Chemistry

While this specific isomer is not directly cited as a pharmaceutical agent, its structural motifs are highly relevant in drug discovery. The 4-chloro-2-(trifluoromethyl)aniline scaffold is used in the synthesis of various biologically active molecules.^{[12][13]} The trifluoromethyl group can enhance a drug's metabolic stability and cell permeability, making it a valuable feature in modern medicinal chemistry.^[1] Therefore, 2-Amino-3-chloro-5-nitrobenzotrifluoride serves as a

valuable, albeit complex, building block for accessing novel chemical space in the development of new therapeutic agents.

PART 4: Safety and Handling

As a substituted nitroaniline, 2-Amino-3-chloro-5-nitrobenzotrifluoride requires careful handling. The GHS classifications for closely related isomers indicate potential hazards.[\[8\]](#)

- Hazard Statements: Harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[\[8\]](#) Causes skin irritation and serious eye irritation.[\[8\]](#) May cause respiratory irritation.[\[8\]](#)
- Precautions for Safe Handling:
 - Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[\[14\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[14\]](#)
 - Avoid contact with skin and eyes.[\[14\]](#) In case of contact, rinse immediately and thoroughly with water.
 - Do not eat, drink, or smoke when using this product.[\[14\]](#)
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS 400-67-9) is a highly functionalized aromatic compound whose value lies in the strategic interplay of its substituents. The reactive amino group provides a handle for versatile transformations, most notably diazotization for azo dye synthesis, while the electron-withdrawing groups modulate the molecule's overall properties. Its synthesis is straightforward, and its potential as a building block in medicinal chemistry and material science remains a promising area for exploration. For researchers and synthetic chemists, a thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential as a key chemical intermediate.

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